5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
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Overview
Description
5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline is a chemical compound that features a chloro-substituted aniline ring bonded to a triazole ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Chlorination of Aniline: Aniline is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Coupling Reaction: The chlorinated aniline is then coupled with the triazole-sulfanyl intermediate under appropriate conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The chloro substituent on the aniline ring can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(3-methyl-4H-1,2,4-triazol-4-yl)sulfanyl]aniline
- 5-chloro-2-[(3-chloromethyl-5-methyl-4H-1,2,4-triazol-4-yl)sulfanyl]aniline
- 5-chloro-2-[(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)sulfanyl]aniline
Uniqueness
The unique combination of the chloro-substituted aniline and the triazole-sulfanyl linkage in 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIABKKRMMFJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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